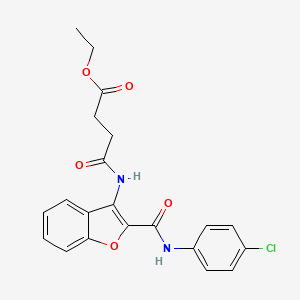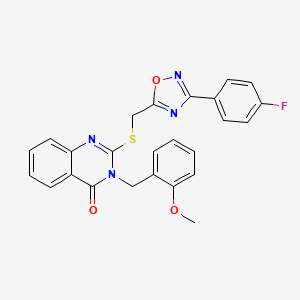![molecular formula C19H22N4O4S B2749620 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-37-5](/img/structure/B2749620.png)
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound with a molecular formula of C19H22N4O3S[_{{{CITATION{{{_1{Methyl 1-(S)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(4 .... This compound features a thiazolo[3,2-b][1,2,4]triazol-5-yl group, a methoxyphenyl group, and a piperidine ring, making it a unique and multifaceted molecule in organic chemistry.
作用機序
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-b][1,2,4]triazol-5-yl core This can be achieved through cyclization reactions involving thiazole derivatives and appropriate triazole precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazolo[3,2-b][1,2,4]triazol-5-yl moiety can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents onto the aromatic ring, such as nitro, halogen, or alkyl groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.
類似化合物との比較
Methyl 1-[(S)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl]-4-piperidinecarboxylate: This compound is structurally similar but differs in the substitution pattern on the phenyl ring.
Methyl 1-[(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl]piperidine-4-carboxylate: This compound has a similar core structure but lacks the methoxy group on the phenyl ring.
Uniqueness: The presence of the methoxy group on the phenyl ring in Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate provides unique chemical and biological properties compared to similar compounds. This modification can influence the compound's solubility, reactivity, and biological activity.
特性
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-14-5-3-4-13(10-14)15(16-17(24)23-19(28-16)20-11-21-23)22-8-6-12(7-9-22)18(25)27-2/h3-5,10-12,15,24H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBHSCXIBXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2749540.png)

![6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2749542.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/new.no-structure.jpg)


![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![8-(2-fluorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

